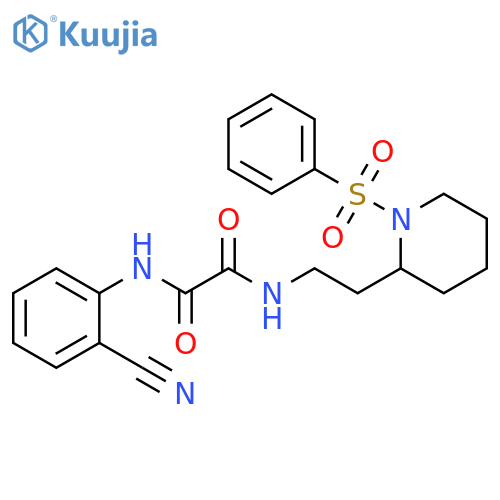

Cas no 898449-71-3 (N-{2-1-(benzenesulfonyl)piperidin-2-ylethyl}-N'-(2-cyanophenyl)ethanediamide)

N-{2-1-(benzenesulfonyl)piperidin-2-ylethyl}-N'-(2-cyanophenyl)ethanediamide 化学的及び物理的性質

名前と識別子

-

- N-{2-1-(benzenesulfonyl)piperidin-2-ylethyl}-N'-(2-cyanophenyl)ethanediamide

- Ethanediamide, N1-(2-cyanophenyl)-N2-[2-[1-(phenylsulfonyl)-2-piperidinyl]ethyl]-

- 898449-71-3

- SR-01000023153

- F2571-0027

- AKOS024660887

- N-[2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl]-N'-(2-cyanophenyl)oxamide

- N-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-N'-(2-cyanophenyl)ethanediamide

- SR-01000023153-1

- N1-(2-cyanophenyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide

-

- インチ: 1S/C22H24N4O4S/c23-16-17-8-4-5-12-20(17)25-22(28)21(27)24-14-13-18-9-6-7-15-26(18)31(29,30)19-10-2-1-3-11-19/h1-5,8,10-12,18H,6-7,9,13-15H2,(H,24,27)(H,25,28)

- InChIKey: WTEGRFBAMKZUIY-UHFFFAOYSA-N

- ほほえんだ: C(NC1=CC=CC=C1C#N)(=O)C(NCCC1CCCCN1S(C1=CC=CC=C1)(=O)=O)=O

計算された属性

- せいみつぶんしりょう: 440.15182643g/mol

- どういたいしつりょう: 440.15182643g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 6

- 重原子数: 31

- 回転可能化学結合数: 6

- 複雑さ: 779

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.2

- トポロジー分子極性表面積: 128Ų

じっけんとくせい

- 密度みつど: 1.36±0.1 g/cm3(Predicted)

- 酸性度係数(pKa): 10.59±0.70(Predicted)

N-{2-1-(benzenesulfonyl)piperidin-2-ylethyl}-N'-(2-cyanophenyl)ethanediamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2571-0027-75mg |

N-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-N'-(2-cyanophenyl)ethanediamide |

898449-71-3 | 90%+ | 75mg |

$208.0 | 2023-05-16 | |

| Life Chemicals | F2571-0027-50mg |

N-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-N'-(2-cyanophenyl)ethanediamide |

898449-71-3 | 90%+ | 50mg |

$160.0 | 2023-05-16 | |

| Life Chemicals | F2571-0027-10μmol |

N-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-N'-(2-cyanophenyl)ethanediamide |

898449-71-3 | 90%+ | 10μl |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2571-0027-10mg |

N-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-N'-(2-cyanophenyl)ethanediamide |

898449-71-3 | 90%+ | 10mg |

$79.0 | 2023-05-16 | |

| Life Chemicals | F2571-0027-15mg |

N-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-N'-(2-cyanophenyl)ethanediamide |

898449-71-3 | 90%+ | 15mg |

$89.0 | 2023-05-16 | |

| Life Chemicals | F2571-0027-100mg |

N-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-N'-(2-cyanophenyl)ethanediamide |

898449-71-3 | 90%+ | 100mg |

$248.0 | 2023-05-16 | |

| Life Chemicals | F2571-0027-25mg |

N-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-N'-(2-cyanophenyl)ethanediamide |

898449-71-3 | 90%+ | 25mg |

$109.0 | 2023-05-16 | |

| Life Chemicals | F2571-0027-2μmol |

N-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-N'-(2-cyanophenyl)ethanediamide |

898449-71-3 | 90%+ | 2μl |

$57.0 | 2023-05-16 | |

| Life Chemicals | F2571-0027-20μmol |

N-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-N'-(2-cyanophenyl)ethanediamide |

898449-71-3 | 90%+ | 20μl |

$79.0 | 2023-05-16 | |

| Life Chemicals | F2571-0027-5μmol |

N-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-N'-(2-cyanophenyl)ethanediamide |

898449-71-3 | 90%+ | 5μl |

$63.0 | 2023-05-16 |

N-{2-1-(benzenesulfonyl)piperidin-2-ylethyl}-N'-(2-cyanophenyl)ethanediamide 関連文献

-

M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132

-

2. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209

-

Emmanuel E. Nekongo,Pritha Bagchi,Christoph J. Fahrni,Vladimir V. Popik Org. Biomol. Chem., 2012,10, 9214-9218

-

Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569

-

Xianggui Kong,Xiaomin Liu,Youlin Zhang,Yulei Chang,Yongshi Luo,Huiying Zhao,Hong Zhang Nanoscale, 2015,7, 190-197

-

8. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819

-

Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273

-

Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141

N-{2-1-(benzenesulfonyl)piperidin-2-ylethyl}-N'-(2-cyanophenyl)ethanediamideに関する追加情報

Introduction to N-{2-1-(benzenesulfonyl)piperidin-2-ylethyl}-N'-(2-cyanophenyl)ethanediamide (CAS No. 898449-71-3)

N-{2-1-(benzenesulfonyl)piperidin-2-ylethyl}-N'-(2-cyanophenyl)ethanediamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its Chemical Abstracts Service (CAS) number 898449-71-3, represents a novel molecular entity with potential applications in the development of therapeutic agents. The structural framework of this molecule incorporates key functional groups that contribute to its unique chemical properties and biological activities, making it a subject of interest for researchers exploring new pharmacological pathways.

The benzenesulfonyl moiety in the compound’s name is a critical feature that imparts specific electronic and steric properties to the molecule. This group is known for its ability to enhance binding affinity and selectivity in protein interactions, which is a crucial factor in drug design. The presence of the piperidin-2-ylethyl side chain further modulates the compound’s physicochemical characteristics, contributing to its solubility and metabolic stability. These structural elements collectively make N-{2-1-(benzenesulfonyl)piperidin-2-ylethyl}-N'-(2-cyanophenyl)ethanediamide a promising candidate for further investigation in drug discovery.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological behavior of such compounds with greater accuracy. The 2-cyanophenyl group in the molecule adds another layer of complexity, influencing both its reactivity and potential interactions with biological targets. Studies have shown that cyanophenyl derivatives often exhibit inhibitory effects on various enzymes and receptors, making them valuable scaffolds for developing drugs targeting neurological and inflammatory disorders. The diaminodecapeptide structure of N-{2-1-(benzenesulfonyl)piperidin-2-ylethyl}-N'-(2-cyanophenyl)ethanediamide suggests potential applications in modulating pathways involving multiple protein targets.

In the context of contemporary pharmaceutical research, this compound aligns with the growing trend toward designing molecules with multifunctional properties. The combination of sulfonamide, piperidine, and cyanophenyl functionalities provides a rich chemical space for exploration, allowing for the optimization of pharmacokinetic profiles and therapeutic efficacy. Researchers are particularly interested in how these structural features influence the compound’s ability to cross biological membranes and interact with intracellular machinery. Such insights are essential for developing drugs that can effectively reach their targets while minimizing side effects.

Experimental studies have begun to unravel the pharmacological potential of N-{2-1-(benzenesulfonyl)piperidin-2-ylethyl}-N'-(2-cyanophenyl)ethanediamide. Initial assays have shown promising results in vitro, indicating that this compound may possess inhibitory activity against enzymes involved in cancer cell proliferation and inflammation. The benzenesulfonyl group has been observed to enhance binding interactions with specific protein domains, while the piperidin-2-ylethyl moiety appears to contribute to cellular uptake efficiency. These findings suggest that further investigation into this compound could lead to the identification of novel therapeutic agents.

The synthesis of N-{2-1-(benzenesulfonyl)piperidin-2-ylethyl}-N'-(2-cyanophenyl)ethanediamide presents an intriguing challenge due to its complex structure. However, recent developments in synthetic methodologies have made it feasible to construct such molecules with high precision. Techniques such as multi-step organic synthesis combined with automated purification processes have enabled chemists to produce this compound in sufficient quantities for biological testing. The ability to access high-quality samples is crucial for conducting thorough characterization studies and validating their pharmacological claims.

As research progresses, N-{2-1-(benzenesulfonyl)piperidin-2-ylethyl}-N'-(2-cyanophenyl)ethanediamide is expected to play a significant role in advancing our understanding of drug design principles. Its unique structural features offer a valuable platform for exploring new therapeutic strategies, particularly in areas where traditional drug development approaches have faced limitations. By leveraging cutting-edge technologies and interdisciplinary collaboration, scientists aim to harness the full potential of this compound and translate their findings into tangible benefits for patients worldwide.

The future prospects for N-{2-1-(benzenesulfonyl)piperidin-2-ylethyl}-N'-(2-cyanophenyl)ethanediamide are bright, with ongoing studies focusing on optimizing its pharmacological properties and exploring new applications. As our knowledge of molecular interactions continues to expand, compounds like this one will serve as essential tools for discovering next-generation therapeutics. The integration of computational modeling with experimental validation will further accelerate the drug discovery process, ensuring that promising candidates like N-{2-1-(benzenesulfonyl)piperidin-2-ylethyl}-N'-(2-cyanophenyl)ethanediamide are rapidly translated into clinical use.

898449-71-3 (N-{2-1-(benzenesulfonyl)piperidin-2-ylethyl}-N'-(2-cyanophenyl)ethanediamide) 関連製品

- 303052-45-1(Neuropeptide Y(29-64))

- 1303491-35-1(4-((6-methylpyridazin-3-yl)oxy)benzoic acid)

- 749147-66-8(Ethanimidic acid,2-(methylthio)-, ethyl ester)

- 1257664-95-1(4-(3-Trifluoromethylphenoxy)methyltetrahydro-2H-pyran)

- 2172278-29-2(2-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylbenzoylazetidin-3-yl}acetic acid)

- 1492260-99-7(1-[(1H-1,3-benzodiazol-2-ylsulfanyl)methyl]cyclopentan-1-ol)

- 1805966-30-6(5-(Aminomethyl)-3-iodo-2-(trifluoromethoxy)pyridine-4-carboxaldehyde)

- 942013-93-6(N-3-methoxy-4-(2-oxopiperidin-1-yl)phenyl-2-(3-methylphenoxy)acetamide)

- 1021056-39-2(2-bromo-N-(2,2,2-trifluoroethyl)aniline)

- 871021-20-4(Thiazole, 5-(2-chlorophenoxy)-)